molecular formula C7H8 B099906 Toluene-3,5-D2 CAS No. 16954-38-4

Toluene-3,5-D2

Cat. No.: B099906
CAS No.: 16954-38-4
M. Wt: 94.15 g/mol
InChI Key: YXFVVABEGXRONW-NMQOAUCRSA-N
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Description

Toluene-3,5-D2 (CAS RN: 16954-38-4) is a deuterated isotopologue of 4-methylphenol (p-cresol), where two hydrogen atoms at the 3 and 5 positions of the aromatic ring are replaced by deuterium (D). Its molecular formula is C₇H₆D₂O, with a molecular weight of 110.16 g/mol. This compound is primarily used in spectroscopic studies (e.g., nuclear magnetic resonance, NMR) and as a stable isotopic tracer in metabolic or pharmacokinetic research due to the distinct properties of deuterium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dideuterio-5-methylbenzene typically involves the deuteration of 5-methylbenzene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas (D₂) atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of deuterated compounds, including 1,3-dideuterio-5-methylbenzene, often involves similar catalytic exchange processes but on a larger scale. The use of high-purity deuterium gas and advanced catalytic systems ensures efficient and cost-effective production. Additionally, specialized facilities equipped with reactors designed for handling deuterium gas are employed to maintain safety and optimize yield.

Chemical Reactions Analysis

Types of Reactions

Toluene-3,5-D2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into deuterated alkanes or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield deuterated benzoic acid, while nitration can produce deuterated nitro-m-xylene.

Scientific Research Applications

Chemical Research Applications

Tracer Studies in Reaction Mechanisms

Toluene-3,5-D2 serves as a tracer in chemical reaction studies. Its isotopic labeling allows researchers to track reaction pathways and intermediates effectively. This application is particularly useful in understanding complex organic reactions where the fate of specific atoms needs to be monitored.

Table 1: Overview of Tracer Studies Using this compound

Study ReferenceReaction TypeKey Findings
Okas et al. Solvent InhalationAltered neuronal excitability linked to metabolism of toluene derivatives.
Frontiers Synaptic SignalingDemonstrated changes in action potential firing under different concentrations of toluene.

Biological and Medical Applications

Metabolic Studies

In biological contexts, this compound is used to trace the incorporation and transformation of deuterated compounds within metabolic pathways. This application is crucial for studying drug metabolism and the pharmacokinetics of deuterated drugs.

Case Study: Pharmacokinetics of Deuterated Compounds

A study explored the metabolic pathways of deuterated drugs, including those involving toluene derivatives. The findings indicated that deuteration can lead to reduced metabolic degradation and altered pharmacokinetic profiles, enhancing therapeutic efficacy while minimizing side effects.

Industrial Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is extensively used as a solvent in NMR spectroscopy due to its stable isotopic nature. The presence of deuterium reduces background noise in spectra, allowing for clearer signals from the compounds being studied.

Table 2: Advantages of Using this compound in NMR

AdvantageDescription
Reduced NoiseDeuterium's magnetic properties minimize interference.
Enhanced ResolutionClearer signals lead to better resolution in spectra.
Stable IsotopeProvides consistent results across experiments.

Environmental and Safety Studies

Inhalation Toxicology Research

Research involving inhalation exposure to toluene has highlighted its effects on neuronal excitability and respiratory function. This compound can be utilized in these studies to differentiate between the effects of standard toluene and its isotopically labeled counterpart.

Case Study: Effects on Neuronal Activity

In a study examining the effects of toluene on rat models, it was found that exposure led to significant alterations in action potential firing rates among medium spiny neurons in the nucleus accumbens. This research underscores the importance of understanding how different forms of toluene affect biological systems differently .

Mechanism of Action

The mechanism of action of 1,3-dideuterio-5-methylbenzene involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds compared to hydrogen. This can result in slower reaction rates and altered reaction pathways, providing valuable insights into reaction mechanisms and dynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Toluene-d8 (Perdeuterated Toluene)

  • Structure : Toluene-d8 (C₆D₅CD₃, CAS RN: 2037-26-5) is fully deuterated, with all eight hydrogen atoms replaced by deuterium.
  • Molecular Weight : 100.18 g/mol.
  • Applications : Widely used as an NMR solvent due to its lack of proton signals, enabling precise analysis of solute molecules.
  • Key Differences: Toluene-3,5-D2 has selective deuteration at two positions, making it suitable for tracking specific molecular interactions, whereas Toluene-d8 serves as a bulk solvent. Toluene-d8 has a lower boiling point (~110–112°C) compared to this compound (estimated ~202°C, similar to non-deuterated p-cresol) due to reduced molecular weight .
Property This compound Toluene-d8
Deuteration Level 2D (positions 3,5) 8D (all positions)
Molecular Weight 110.16 g/mol 100.18 g/mol
Boiling Point ~202°C (estimated) 110–112°C
Primary Application Isotopic tracing NMR solvent

p-Cresol (4-Methylphenol)

  • Structure: Non-deuterated analog (C₆H₄(CH₃)OH, CAS RN: 106-44-5).
  • Molecular Weight : 108.14 g/mol.
  • Applications : Used as a disinfectant, chemical intermediate, and in organic synthesis.
  • Key Differences :
    • This compound exhibits isotopic labeling advantages for research, whereas p-cresol is cheaper and more widely used industrially.
    • Deuterium substitution slightly increases molecular weight and may alter reaction kinetics (kinetic isotope effect) .

3,5-Dimethylthiophene

  • Structure : A thiophene derivative with methyl groups at positions 3 and 5 (C₆H₆S).
  • Applications : Used in electronics and polymer industries.
  • Key Differences: While structurally similar in substitution pattern (3,5 positions), 3,5-dimethylthiophene lacks the phenolic –OH group and deuterium atoms, leading to divergent reactivity and applications .

Functional Comparison with Pharmacologically Active Derivatives

For example, macrocyclic semicarbazides synthesized using toluene-3,5-diisocyanate show analgesic and anticonvulsant effects comparable to reference drugs like Carbamazepine .

Biological Activity

Toluene-3,5-D2 is a deuterated form of toluene, which is primarily used in research settings to study the biological activity and metabolic pathways of toluene and its derivatives. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, neurochemical effects, and potential toxicological impacts.

1. Pharmacokinetics of this compound

This compound exhibits similar pharmacokinetic properties to non-deuterated toluene. The absorption of toluene occurs predominantly via inhalation, with rapid uptake into the bloodstream. The biological half-life varies significantly depending on the tissue type:

Tissue Type Biological Half-Life
Highly vascularized organs3 minutes
Soft tissues (e.g., muscles)40 minutes
Adipose tissue~738 minutes

The rapid absorption and distribution of this compound facilitate its effects on various biological systems, particularly the central nervous system (CNS) .

2. Neurochemical Effects

Research has demonstrated that this compound affects neurotransmitter systems significantly. Studies indicate that exposure leads to alterations in dopamine levels and receptor activity:

  • Dopamine Release : Increased dopamine release has been observed in animal models following exposure to this compound.
  • Ion Channel Modulation : Toluene affects various ion channels:
    • NMDA receptors (specifically GluN2B subunits) show decreased activity.
    • Nicotinic acetylcholine receptors (nAchRs) are inhibited more significantly at α4β2 subunits compared to α7 subunits.
    • P2X receptors exhibit both inhibition and enhancement depending on the subtype .

Case Study: Neurobehavioral Impact

A study involving chronic exposure to this compound in rats showed significant neurobehavioral changes. The results indicated:

  • Increased anxiety-like behavior.
  • Impaired learning and memory functions.

These findings suggest that prolonged exposure may lead to lasting changes in neurochemical pathways and behavior .

3. Toxicological Considerations

The toxicological profile of this compound is closely related to that of toluene. Key findings include:

  • Genotoxicity : Although some studies suggest potential genotoxic effects, no clear mutagenic relationship has been established in animal models .
  • Oxidative Stress : Prolonged exposure leads to increased oxidative stress markers, contributing to neuronal damage .

Table: Summary of Toxicological Effects

Effect Observation
NeurotoxicityIncreased incidence of neurological symptoms in occupational studies
Oxidative StressElevated oxidative stress markers
Behavioral ChangesAnxiety and cognitive impairment

4. Conclusion

This compound serves as a valuable tool for understanding the biological activity of toluene and its effects on various physiological systems. Its pharmacokinetic properties allow for rapid absorption and distribution, leading to significant neurochemical alterations and potential toxicological impacts. Continued research is essential for elucidating the long-term consequences of exposure and for developing safety guidelines for occupational settings.

Properties

IUPAC Name

1,3-dideuterio-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVVABEGXRONW-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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